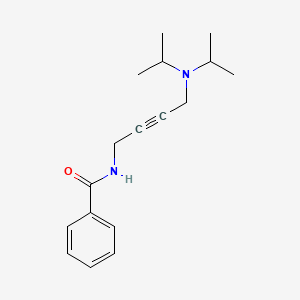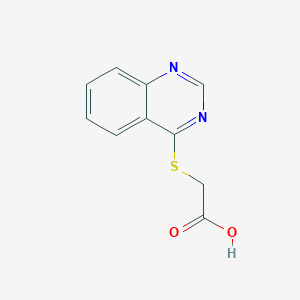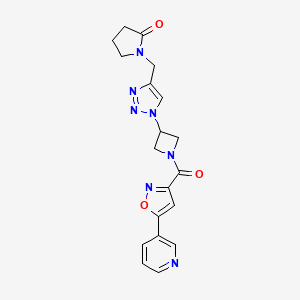![molecular formula C6H5ClN2O B2983911 4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine CAS No. 1378831-86-7](/img/structure/B2983911.png)
4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine” is a chemical compound that is part of the pyrimidine family . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of living organisms and play a vital role in various biological procedures . This compound appears as a white crystalline solid .
Synthesis Analysis
The synthesis of pyrimidines, including “4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine”, involves various methods . An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
Pyrimidines are electron-rich nitrogen-containing heterocycles . Their synthetic versatility allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis
Chemically, “4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine” demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
“4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine” is a white crystalline solid . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Wissenschaftliche Forschungsanwendungen
Eco-Friendly Methodology for N-Heterocycles
The compound is used in an eco-friendly methodology to prepare N-Heterocycles related to Dihydropyridines . The synthesis of alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates and 4-arylsubstituted-4,7-dihydro-furo[3,4-b]pyridine-2,5(1H,3H)-diones is achieved via microwave-accelerated reaction . This approach offers a reduction or even elimination of solvent use and recovery, simplification of the work-up procedures, facility of scale up, and low energy consumption .
Therapeutic Potential of Pyrido[2,3-d]pyrimidines
The compound is used in the synthesis of pyrido[2,3-d]pyrimidines . These derivatives have shown therapeutic interest and have been approved for use as therapeutics . The synthetic protocols to prepare these pyridopyrimidine derivatives are considered in this application .
Synthesis of Pyrido[3,4-d]pyrimidines
The compound is also used in the synthesis of pyrido[3,4-d]pyrimidines . These derivatives have shown a therapeutic interest or have already been approved for use as therapeutics .
Synthesis of Pyrido[4,3-d]pyrimidines
The compound is used in the synthesis of pyrido[4,3-d]pyrimidines . These derivatives have shown a therapeutic interest or have already been approved for use as therapeutics .
Synthesis of Pyrido[3,2-d]pyrimidines
The compound is used in the synthesis of pyrido[3,2-d]pyrimidines . These derivatives have shown a therapeutic interest or have already been approved for use as therapeutics .
PARP-1 Inhibitors
The compound is used in the synthesis of a novel series of PARP-1 inhibitors . Poly (ADP-ribose) polymerases-1 (PARP-1) are involved in DNA repair damage and so PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Zukünftige Richtungen
The future directions for “4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine” and other pyrimidines involve the development of more potent and efficacious drugs . The structure-activity relationship (SAR) of pyrimidine derivatives is a key area of focus, with the aim of developing novel anticancer agents . Detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Eigenschaften
IUPAC Name |
4-chloro-5,6-dihydrofuro[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-4-1-2-10-6(4)9-3-8-5/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACUQWMJZXSMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine | |
CAS RN |
1378831-86-7 |
Source


|
| Record name | 4-chloro-5H,6H-furo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2983836.png)

![3,6-dichloro-N-[2-(dimethylamino)ethyl]-N-(2-phenylethyl)pyridine-2-carboxamide](/img/structure/B2983840.png)
![4-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2983841.png)
![7-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2983842.png)





![6-Amino-1-benzyl-5-[(2-hydroxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2983851.png)